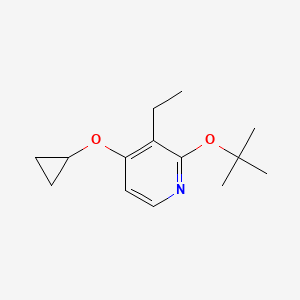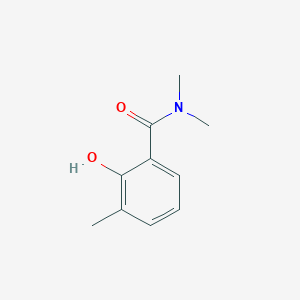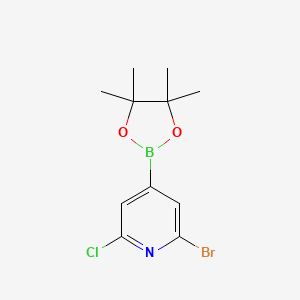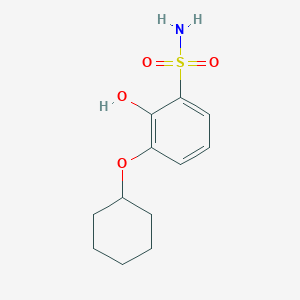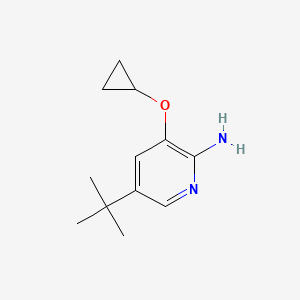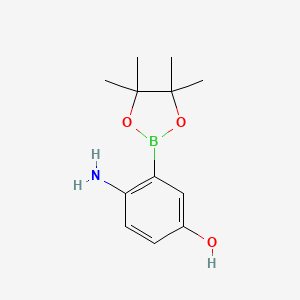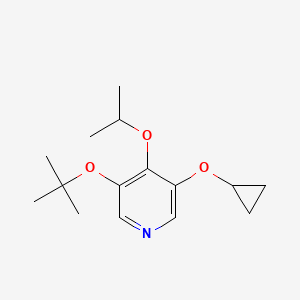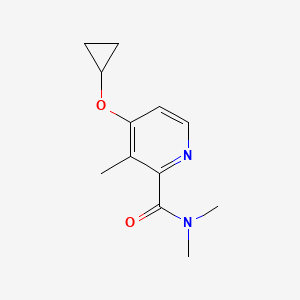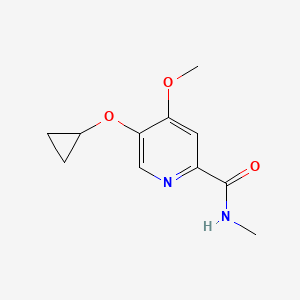
5-Cyclopropoxy-4-methoxy-N-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-4-methoxy-N-methylpicolinamide is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is known for its unique structure, which includes a cyclopropoxy group, a methoxy group, and a picolinamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-4-methoxy-N-methylpicolinamide involves several steps. One common synthetic route includes the following steps:
Formation of the Picolinamide Core: The synthesis begins with the preparation of the picolinamide core, which involves the reaction of picolinic acid with appropriate reagents to form the amide bond.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.
Cyclopropoxy Group Addition: The cyclopropoxy group is added via a cyclopropanation reaction, which typically involves the use of cyclopropyl bromide or cyclopropyl methyl ketone as the cyclopropylating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
5-Cyclopropoxy-4-methoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-4-methoxy-N-methylpicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-4-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
5-Cyclopropoxy-4-methoxy-N-methylpicolinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-5-methoxy-N-methylpicolinamide: This compound has a similar structure but with the positions of the cyclopropoxy and methoxy groups reversed.
5-(Cyclopropylmethoxy)-N-methoxy-N-methylpicolinamide: This compound features a cyclopropylmethoxy group instead of a cyclopropoxy group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-4-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O3/c1-12-11(14)8-5-9(15-2)10(6-13-8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,12,14) |
Clave InChI |
OFCHAJCHUUAVEQ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NC=C(C(=C1)OC)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




